4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

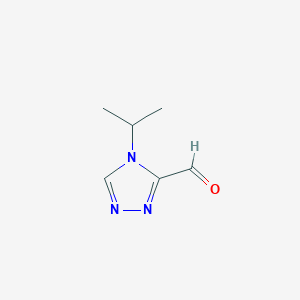

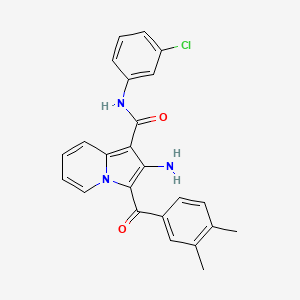

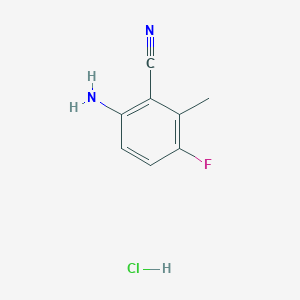

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. It is a bicyclic compound that contains a quinoline ring and a cyclohexane ring. The compound is also known as THQ or TMTQ. It has been studied extensively for its potential applications in scientific research.

科学的研究の応用

Antioxidant Properties

Tetrahydroquinoline derivatives are known for their antioxidant capabilities. They can function as powerful antioxidants against oxidative damage, which is significantly helpful in neuroprotection against diseases like Parkinsonism .

Corrosion Inhibition

These compounds serve as corrosion inhibitors, providing protection against corrosion in various industrial applications .

Dye Industry

Tetrahydroquinoline is an active component in various dyes, indicating its role in colorant synthesis and dye manufacturing .

Neuroprotective Effects

Studies have shown that tetrahydroquinoline derivatives can have neuroprotective effects, potentially alleviating conditions such as Parkinson’s disease by affecting the functioning of the antioxidant system and reducing oxidative stress parameters .

作用機序

Target of Action

The primary targets of 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline are the antioxidant defense system, NADPH-generating enzymes, and chaperones . These targets play a crucial role in neurodegenerative disorders like Parkinson’s disease .

Mode of Action

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline interacts with its targets by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis . This results in a significant decrease in oxidative stress .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and inflammation. It enhances the redox status in tissues, which is linked with the recovery of antioxidant enzyme activities and NADPH-generating enzyme function . It also leads to an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .

Pharmacokinetics

Its effectiveness in experimental models suggests it has suitable bioavailability .

Result of Action

The molecular and cellular effects of 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline’s action include a decrease in the mRNA content of proinflammatory cytokines and myeloperoxidase activity, and a drop in the expression of the factor NF-κB . These alterations promote an improvement in motor coordination scores and increased tyrosine hydroxylase levels .

Action Environment

It’s worth noting that the compound’s effectiveness may vary depending on the specific conditions of the environment in which it is used .

特性

IUPAC Name |

4,4,8-trimethyl-2,3-dihydro-1H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-4-6-10-11(9)13-8-7-12(10,2)3/h4-6,13H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUQVIBNXOFWKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCN2)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4,4-Difluoro-1-(4-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2972802.png)

![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2972804.png)

![2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972808.png)

![N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2972810.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B2972811.png)

![Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B2972814.png)